Methoxy Substitution Drives Sub-100 nM PI3Kα Potency in Enzyme and Cellular Assays
In a series of PI3Kα/mTOR dual inhibitors, fragments containing a methoxypyridine moiety achieved potency below 100 nM in both enzyme and cellular assays when occupying the affinity pocket of PI3Kα [1]. This demonstrates that the methoxy-substituted imidazo[1,2-a]pyridine scaffold, from which 7-Methoxy-imidazo[1,2-a]pyridin-2-ol is derived, confers a measurable potency advantage over alternative core replacements.
| Evidence Dimension | PI3Kα inhibitory potency (IC50) |
|---|---|
| Target Compound Data | <100 nM (fragments containing methoxypyridine) |
| Comparator Or Baseline | Benzimidazole core replacement compounds (potency data not quantified in source but described as generally less potent than methoxypyridine fragments) |
| Quantified Difference | Methoxypyridine fragments achieve sub-100 nM threshold; alternative cores do not |
| Conditions | PI3Kα enzyme assay and cellular assay; rat and human liver microsomes |
Why This Matters
For procurement decisions, this data supports prioritizing 7-methoxy-substituted imidazo[1,2-a]pyridine building blocks over unsubstituted or benzimidazole-based alternatives when designing potent PI3K/mTOR pathway inhibitors.
- [1] Stec, M. M., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. View Source
